Vidofludimus

Übersicht

Beschreibung

Vidofludimus ist ein potenter und selektiver Inhibitor des menschlichen mitochondrialen Enzyms Dihydroorotat-Dehydrogenase (DHODH). Es wurde auf seine klinische Wirksamkeit und Sicherheit bei Patienten mit rheumatoider Arthritis, Morbus Crohn und Colitis ulcerosa untersucht . This compound ist auch für seine entzündungshemmenden Wirkungen bekannt und hat eine antivirale Aktivität gegen das schwere akute respiratorische Syndrom Coronavirus 2 (SARS-CoV-2) gezeigt .

Vorbereitungsmethoden

Die synthetischen Wege und Reaktionsbedingungen für Vidofludimus umfassen mehrere Schritte. Die Verbindung wird durch eine Reihe chemischer Reaktionen synthetisiert, einschließlich der Bildung seiner spezifischen Polymorphen . Industrielle Produktionsmethoden beinhalten typischerweise die Herstellung von this compound-Calcium, das zu oralen Tabletten für den klinischen Gebrauch formuliert wird .

Analyse Chemischer Reaktionen

Vidofludimus durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Zwischenprodukte, die zur endgültigen aktiven Verbindung führen .

Wissenschaftliche Forschungsanwendungen

Vidofludimus hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Modellverbindung für die Untersuchung der DHODH-Hemmung verwendet. In der Biologie und Medizin wird this compound auf sein Potenzial zur Behandlung von Autoimmunerkrankungen wie rheumatoider Arthritis, Morbus Crohn und Colitis ulcerosa untersucht . Es hat sich auch als vielversprechend bei der Behandlung von schubförmig remittierender multipler Sklerose (RRMS) und anderen chronisch-entzündlichen und Autoimmunerkrankungen erwiesen . Darüber hinaus hat this compound eine antivirale Aktivität gegen SARS-CoV-2 gezeigt, was es zu einem potenziellen Kandidaten für die Behandlung von Virusinfektionen macht .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung des Enzyms Dihydroorotat-Dehydrogenase (DHODH), das für das Wachstum aktivierter T-Zellen und B-Zellen essentiell ist. Diese weißen Blutkörperchen sind an der Immunantwort beteiligt, die die Myelinscheide von Nerven im Gehirn und Rückenmark schädigt . This compound hemmt auch die Produktion von proinflammatorischen Zytokinen, einschließlich Interleukin-17 (IL-17) und Interferon-gamma, durch Hemmung der Aktivierung von STAT3 und Nuclear Factor-κB .

Wirkmechanismus

Vidofludimus exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the growth of activated T-cells and B-cells. These white blood cells are involved in the immune response that damages the myelin coating of nerves in the brain and spinal cord . This compound also inhibits the production of proinflammatory cytokines, including interleukin-17 (IL-17) and interferon-gamma, by inhibiting the activation of STAT3 and nuclear factor-κB .

Vergleich Mit ähnlichen Verbindungen

Vidofludimus unterscheidet sich chemisch von anderen DHODH-Inhibitoren wie Leflunomid und Teriflunomid. Während diese Verbindungen auch zur Behandlung von Autoimmunerkrankungen eingesetzt werden, weist this compound ein abweichendes Sicherheitsprofil auf und hat in klinischen Studien vielversprechende Ergebnisse gezeigt . Ähnliche Verbindungen sind Leflunomid und Teriflunomid, die zur Behandlung von rheumatoider Arthritis bzw. multipler Sklerose zugelassen sind .

Biologische Aktivität

Vidofludimus, also known as this compound calcium or SC12267, is a selective inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for the de novo synthesis of pyrimidines. This compound has garnered attention for its potential therapeutic applications in various diseases, including autoimmune disorders and viral infections. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in clinical trials, and implications for future therapies.

This compound inhibits DHODH, which plays a pivotal role in the pyrimidine biosynthesis pathway. By blocking this enzyme, this compound reduces the availability of pyrimidines necessary for DNA and RNA synthesis in rapidly dividing cells, such as activated lymphocytes and certain viruses. This mechanism underlies its immunomodulatory effects and antiviral properties.

Antiviral Activity

Recent studies have demonstrated that this compound exhibits significant antiviral activity against various strains of influenza virus, including H5N1 and seasonal strains. In vitro assays revealed effective concentrations (EC50) around 2.10 μM for wild-type and 2.11 μM for drug-resistant strains of influenza A virus (IAV) . The antiviral effect was negated by the addition of uridine or cytidine, indicating that the drug's action is closely tied to its inhibition of DHODH in IAV RdRp-expressing cells.

Multiple Sclerosis (MS)

This compound is currently being investigated for its efficacy in treating multiple sclerosis (MS). Clinical trials have shown that it can significantly reduce MRI-detected lesions in patients with relapsing-remitting MS (RRMS). The EMPhASIS trial reported a mean cumulative number of combined unique active lesions of 2.4 with a 45 mg dose compared to 6.4 in the placebo group after 24 weeks . Additionally, serum neurofilament light chain levels decreased in a dose-dependent manner, suggesting a reduction in neuronal damage.

Inflammatory Bowel Disease (IBD)

In patients with Crohn's disease (CD) and ulcerative colitis (UC), this compound has shown promising results. A study indicated that 57.1% of CD patients and 50% of UC patients achieved steroid-free remission after treatment . However, results from the CALDOSE-1 trial showed mixed outcomes; while it failed to meet primary endpoints during induction, it demonstrated clinical remission during maintenance therapy .

Safety Profile

This compound has been generally well tolerated across various studies. Common side effects included hair thinning, fatigue, rash, and urinary tract infections . Serious adverse events were rare, with no drug-related serious events reported in IBD trials . The incidence of liver enzyme elevations and infections was similar between treatment and placebo groups .

Summary of Clinical Findings

| Study | Condition | Efficacy Results | Safety Profile |

|---|---|---|---|

| EMPhASIS Trial | RRMS | Significant reduction in MRI lesions | Common side effects: fatigue, rash |

| CALDOSE-1 Trial | Ulcerative Colitis | Mixed results; clinical remission during maintenance phase | Well tolerated; few serious events |

| Influenza Virus Study | Antiviral Activity | EC50 ~2.10 μM against wild-type IAV | Not applicable |

Future Directions

The ongoing research into this compound's biological activity suggests it may serve as a novel therapeutic agent not only for autoimmune diseases like MS but also for viral infections. Further studies are essential to establish long-term safety and efficacy profiles across diverse patient populations.

Eigenschaften

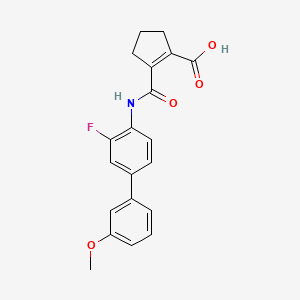

IUPAC Name |

2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO4/c1-26-14-5-2-4-12(10-14)13-8-9-18(17(21)11-13)22-19(23)15-6-3-7-16(15)20(24)25/h2,4-5,8-11H,3,6-7H2,1H3,(H,22,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRDUGXOWVXZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431325 | |

| Record name | Vidofludimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

SC12267, a novel, selective and orally available, small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), interferes with cell proliferation through blocking the synthesis pathway of pyrimidines. Its mode-of- action is of therapeutic relevance for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. | |

| Record name | SC12267 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

717824-30-1 | |

| Record name | Vidofludimus | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=717824-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vidofludimus | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vidofludimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclopentene-1-carboxylic acid, 2-[[(3-fluoro-3'-methoxy[1,1'-biphenyl]-4-yl)amino]carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIDOFLUDIMUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y1PJ3VG81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.